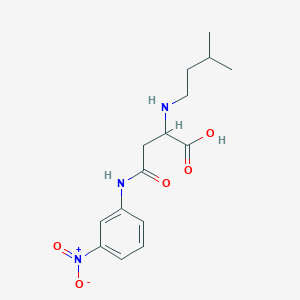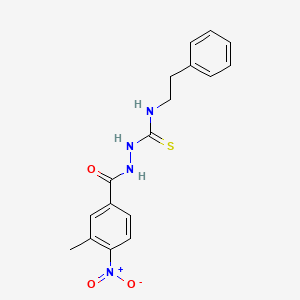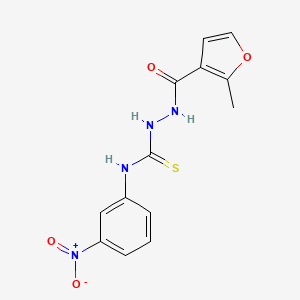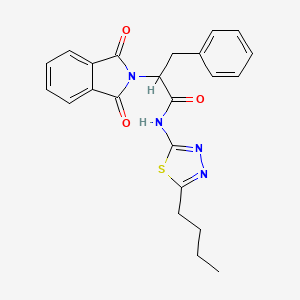
N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine
Vue d'ensemble
Description
N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine is not fully understood, but it is believed to interact with specific amino acid residues in proteins, leading to changes in protein conformation and function. N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine has been found to selectively bind to specific proteins, making it a valuable tool for investigating protein-protein interactions.
Biochemical and Physiological Effects:
N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit enzymatic activity, alter protein conformation, and modulate cellular signaling pathways. N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine has also been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine has several advantages for lab experiments, including its high purity, stability, and selectivity for specific proteins. However, N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers must carefully consider these limitations when designing experiments using N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine.
Orientations Futures
There are several future directions for research on N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine. One potential area of research is the development of N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine-based therapeutics for the treatment of various diseases, including cancer and inflammation. Another potential area of research is the development of new methods for synthesizing N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine and related compounds. Additionally, N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine could be used as a tool for investigating the structure and function of specific proteins, leading to a better understanding of biological processes. Overall, N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine has significant potential for advancing scientific research in various fields.
Applications De Recherche Scientifique
N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine has been extensively studied for its potential applications in scientific research. It has been found to be a valuable tool for investigating various biological processes, including protein-protein interactions, enzymatic activity, and cellular signaling pathways. N~2~-(3-methylbutyl)-N~4~-(3-nitrophenyl)asparagine has been used in a variety of research studies, including drug discovery, protein engineering, and biomolecular imaging.
Propriétés
IUPAC Name |
2-(3-methylbutylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-10(2)6-7-16-13(15(20)21)9-14(19)17-11-4-3-5-12(8-11)18(22)23/h3-5,8,10,13,16H,6-7,9H2,1-2H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRCCKWYUKEKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbutylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4118402.png)




![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4118434.png)


![ethyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4118461.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4118463.png)
![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4118466.png)

![methyl 5-methyl-4-phenyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4118495.png)
![2-[1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate](/img/structure/B4118502.png)